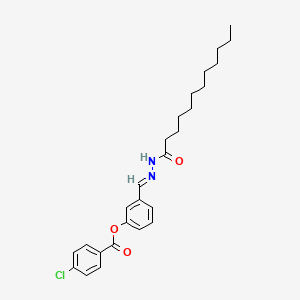
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. The primary synthetic route includes the reaction of dodecanoic acid hydrazide with 4-chlorobenzoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .
Chemical Reactions Analysis
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Comparison with Similar Compounds
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: This isomer has the dodecanoylcarbohydrazonoyl group attached at a different position on the phenyl ring, potentially affecting its chemical properties.
Properties
CAS No. |
764656-87-3 |
|---|---|
Molecular Formula |
C26H33ClN2O3 |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H33ClN2O3/c1-2-3-4-5-6-7-8-9-10-14-25(30)29-28-20-21-12-11-13-24(19-21)32-26(31)22-15-17-23(27)18-16-22/h11-13,15-20H,2-10,14H2,1H3,(H,29,30)/b28-20+ |
InChI Key |
NDAIFOJZSQGUBY-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















